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Compound of Interest

Compound Name: 3-Phenylpropylamine

Cat. No.: B116678

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Phenylpropylamine, with the CAS registry number 2038-57-5, is a primary amine belonging
to the phenylalkylamine class of organic compounds. Structurally, it is characterized by a
phenyl group attached to a propyl amine chain. This compound serves as a valuable building
block in organic synthesis and is a key precursor in the manufacturing of various
pharmaceuticals.[1][2][3][4] Its biological activity, primarily as a monoamine releasing agent,
makes it a compound of significant interest in the fields of medicinal chemistry and
pharmacology.[4] This technical guide provides a comprehensive overview of the properties,
synthesis, and biological significance of 3-phenylpropylamine.

Chemical and Physical Properties

3-Phenylpropylamine is a colorless to light yellow liquid at room temperature, exhibiting a
characteristic amine-like odor.[1][5][6][7] It is air-sensitive and should be stored under an inert
atmosphere.[1][5] The compound is soluble in organic solvents such as chloroform and ethyl
acetate but is not miscible with water.[1][2][6][8]

Physical and Chemical Data

The following tables summarize the key physical and chemical properties of 3-
phenylpropylamine.
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Identifier

Value

CAS Number

2038-57-5[1][5][9]

Molecular Formula

CoH13N[1][5][9]

Molecular Weight 135.21 g/mol [1][5][9]

IUPAC Name 3-phenylpropan-1-amine[1][7]

Synonyms Benzenepropanémine, gamma— |
Phenylpropylamine, Hydrocinnamylamine[1][10]

InChl Key LYUQWQRTDLVQGA-UHFFFAOYSA-N[1][9]

SMILES NCCCC1=CC=CC=C1[1]

Property Value

Appearance Colorless to light yellow clear liquid[5][6]

Odor Amine-like[1]

Boiling Point 220-221 °C[1][9]

Density 0.949 - 0.951 g/mL at 25 °C[1][9]

Refractive Index (n20/D)

1.524 - 1.525[1][9]

Flash Point 90-91 °C (closed cup)[5][9]
pKa 10.39 (at 25 °C)[2][6]

- Soluble in chloroform, ethyl acetate; not miscible
Solubility

in water[1][6][8]

Vapor Density

4.66[11]

Experimental Protocols

Synthesis of 3-Phenylpropylamine via Gabriel Synthesis

A common and effective method for the synthesis of 3-phenylpropylamine involves a variation

of the Gabriel synthesis, followed by hydrazinolysis. This multi-step process begins with the
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reaction of 3-phenylpropanol with a chlorinating agent, followed by reaction with a phthalimide

salt and subsequent hydrazinolysis to yield the final product.

Step A: Synthesis of 1-chloro-3-phenylpropane

To a reactor, add thionyl chloride.

Slowly add 3-phenylpropanol to the thionyl chloride. The molar ratio of thionyl chloride to 3-
phenylpropanol can range from 1:1 to 8:1.

The reaction can be carried out in a solvent such as N,N-Dimethylformamide (DMF),
tetrahydrofuran (THF), dichloromethane, or chloroform.

After the reaction is complete, the excess thionyl chloride and solvent are removed, typically
by distillation, to yield 1-chloro-3-phenylpropane.

Step B: Synthesis of 2-(3-phenylpropyl)isoindoline-1,3-dione

In a reactor, combine a phthalimide salt (e.g., potassium phthalimide), an alkali (e.qg.,
potassium carbonate), and a suitable solvent like DMF.

Add the 1-chloro-3-phenylpropane from Step A to the mixture. The molar ratio of phthalimide
salt, alkali, and 1-chloro-3-phenylpropane is typically around 1:1:1 to 4:4:1.

Heat the reaction mixture (e.g., to 90°C) and stir for an extended period (e.g., 30 hours).

After cooling, the product is precipitated by pouring the reaction mixture into water. The solid
product is collected by filtration.

Step C: Synthesis of 3-Phenylpropylamine

Dissolve the 2-(3-phenylpropyl)isoindoline-1,3-dione from Step B in an alcohol solvent, such
as methanol or ethanol.

Add hydrazine hydrate (e.g., 80% solution) to the mixture. The molar ratio of hydrazine
hydrate to the phthalimide derivative is typically between 1:1 and 4:1.

o Reflux the reaction mixture for several hours (e.g., 20-26 hours).
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Cool the reaction mixture and acidify with hydrochloric acid.

Filter the mixture to remove the phthalhydrazide byproduct.

The aqueous phase is then made alkaline with a sodium hydroxide solution.

The liberated 3-phenylpropylamine is extracted with an organic solvent.

The crude product can be purified by recrystallization to yield solid 3-phenylpropylamine.

Role in Pharmaceutical Synthesis: Precursor to
Fluoxetine

3-Phenylpropylamine derivatives are crucial intermediates in the synthesis of selective
serotonin reuptake inhibitors (SSRIs) like fluoxetine. A common synthetic route involves the
etherification of a hydroxylated N-methylated derivative of 3-phenylpropylamine.

Synthesis of N-methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine (Fluoxetine base)

Start with N-methyl-3-hydroxy-3-phenylpropylamine.

e This intermediate is reacted with 1-chloro-4-trifluoromethylbenzene.

e The reaction is carried out in a high-boiling solvent such as N-methylpyrrolidone or sulfolane.

e Astrong base, like potassium t-butoxide or potassium hydroxide, is used to facilitate the
etherification.

e The reaction is typically heated (e.g., 80°C) to proceed.

o After the reaction is complete, the mixture is worked up by partitioning between water and an
organic solvent.

e The organic layer containing the fluoxetine base is separated, washed, and the solvent is
removed.

e The resulting base can then be converted to its hydrochloride salt, fluoxetine hydrochloride,
by treatment with hydrochloric acid.
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Biological Activity and Signaling Pathways

3-Phenylpropylamine is known to act as a norepinephrine-dopamine releasing agent (NDRA).
[4] This means it can induce the release of these monoamine neurotransmitters from
presynaptic neurons, thereby increasing their concentration in the synaptic cleft. This
mechanism is shared by other well-known stimulants like amphetamine.[12] The activity of 3-
phenylpropylamine is, however, reported to be less potent than phenethylamine, with a
preference for norepinephrine release over dopamine release.[4]

The signaling pathway for a typical norepinephrine-dopamine releasing agent involves
interaction with monoamine transporters and vesicular storage.
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Caption: Hypothesized signaling pathway for 3-Phenylpropylamine as an NDRA.

Experimental Workflow for Assessing Monoamine
Releasing Activity

The evaluation of a compound's potential as a monoamine releasing agent typically involves in
vitro assays using synaptosomes, which are isolated nerve terminals.
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Caption: General experimental workflow for a monoamine release assay.

Safety and Handling
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3-Phenylpropylamine is classified as a corrosive substance that can cause severe skin burns
and eye damage.[1][11] It is also harmful if swallowed, in contact with skin, or if inhaled.[5] It is
a combustible liquid.[1][5] When handling this chemical, appropriate personal protective
equipment (PPE) should be worn, including gloves, goggles, and a face shield.[9] Work should
be conducted in a well-ventilated area.[5][10] It is incompatible with acids, acid chlorides, acid
anhydrides, strong oxidizing agents, and carbon dioxide.[1]

Conclusion

3-Phenylpropylamine is a versatile chemical with significant applications in the
pharmaceutical industry. Its role as a precursor to important drugs and its inherent biological
activity as a monoamine releasing agent underscore its importance in drug discovery and
development. A thorough understanding of its chemical and physical properties, synthetic
routes, and biological mechanisms of action, as outlined in this guide, is essential for
researchers and scientists working with this compound. Proper safety precautions are
paramount when handling this corrosive and combustible substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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